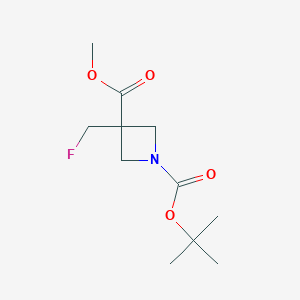

1-Tert-butyl 3-methyl 3-(fluoromethyl)azetidine-1,3-dicarboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-Tert-butyl 3-methyl 3-(fluoromethyl)azetidine-1,3-dicarboxylate is a chemical compound with the molecular formula C11H18FNO4 It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle

Preparation Methods

The synthesis of 1-tert-butyl 3-methyl 3-(fluoromethyl)azetidine-1,3-dicarboxylate typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as tert-butyl 3-methylazetidine-1,3-dicarboxylate and fluoromethylating agents.

Reaction Conditions: The fluoromethylation reaction is carried out under controlled conditions, often using a base such as sodium hydride or potassium carbonate to facilitate the reaction. The reaction is typically performed in an organic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) at low temperatures to ensure selectivity and yield.

Purification: The product is purified using standard techniques such as column chromatography or recrystallization to obtain the desired compound in high purity

Chemical Reactions Analysis

1-Tert-butyl 3-methyl 3-(fluoromethyl)azetidine-1,3-dicarboxylate undergoes various chemical reactions, including:

Substitution Reactions: The fluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the fluorine atom.

Oxidation and Reduction: The compound can undergo oxidation reactions to form corresponding oxides or reduction reactions to yield reduced derivatives.

Hydrolysis: The ester groups in the compound can be hydrolyzed under acidic or basic conditions to form carboxylic acids and alcohols

Scientific Research Applications

1-Tert-butyl 3-methyl 3-(fluoromethyl)azetidine-1,3-dicarboxylate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

Medicine: Researchers investigate its potential as a drug candidate for various therapeutic applications, including its role as an intermediate in the synthesis of bioactive compounds.

Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals

Mechanism of Action

The mechanism of action of 1-tert-butyl 3-methyl 3-(fluoromethyl)azetidine-1,3-dicarboxylate involves its interaction with specific molecular targets. The fluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, potentially leading to biological effects. The exact pathways and molecular targets depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

1-Tert-butyl 3-methyl 3-(fluoromethyl)azetidine-1,3-dicarboxylate can be compared with other similar compounds, such as:

1-tert-Butyl 3-methyl azetidine-1,3-dicarboxylate: Lacks the fluoromethyl group, which may result in different reactivity and biological activity.

tert-Butyl 3-fluoro-3-(fluoromethyl)azetidine-1-carboxylate: Contains an additional fluorine atom, which can further influence its chemical properties and applications.

tert-Butyl 3-(dimethylamino)-3-(fluoromethyl)azetidine-1-carboxylate: The presence of a dimethylamino group can alter its electronic properties and reactivity .

Biological Activity

1-Tert-butyl 3-methyl 3-(fluoromethyl)azetidine-1,3-dicarboxylate is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews the available literature on its biological properties, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by its azetidine ring structure, which is a saturated four-membered heterocyclic compound. The presence of tert-butyl and fluoromethyl groups contributes to its lipophilicity and may influence its interaction with biological targets.

Molecular Formula: C11H16FNO4

Molecular Weight: 235.25 g/mol

CAS Number: Not specified in the available literature.

Research indicates that compounds similar to this compound may exhibit various mechanisms of action, including:

- Inhibition of Enzymatic Activity: Many azetidine derivatives have been shown to inhibit specific enzymes involved in metabolic pathways, potentially affecting cell proliferation and survival.

- Modulation of Cell Signaling Pathways: These compounds may interfere with signaling pathways that regulate cell growth and apoptosis, making them candidates for cancer therapy.

Pharmacological Effects

The biological activity of this compound has been explored in several studies:

- Antitumor Activity: Some azetidine derivatives have demonstrated cytotoxic effects against various cancer cell lines. For instance, compounds that inhibit the mitotic checkpoint have been linked to reduced tumor growth in xenograft models .

- Neuroprotective Effects: Certain derivatives have shown promise in neuroprotection, potentially by modulating neurotransmitter systems or reducing oxidative stress.

Case Studies

Several case studies highlight the potential applications of azetidine derivatives:

-

Study on Anticancer Properties:

A study investigated the effects of azetidine derivatives on human cancer cell lines. Results indicated that these compounds could induce apoptosis and inhibit cell migration, suggesting their potential as therapeutic agents against metastatic cancers . -

Neuroprotective Study:

Another research effort focused on the neuroprotective properties of azetidine compounds. The study found that specific derivatives could protect neuronal cells from oxidative damage, which is significant for conditions like Alzheimer's disease .

Data Table: Summary of Biological Activities

Properties

IUPAC Name |

1-O-tert-butyl 3-O-methyl 3-(fluoromethyl)azetidine-1,3-dicarboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18FNO4/c1-10(2,3)17-9(15)13-6-11(5-12,7-13)8(14)16-4/h5-7H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXVYJZGJIAFZSY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)(CF)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18FNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.